Amiodarone Hydrochloride

Atrial Fibrillation Comparative Efficacy Antiarrhythmic Drugs

Amiodarone HCl is not interchangeable with other Class III antiarrhythmics. Its mixed ion channel blockade (Na⁺, Ca²⁺, multiple K⁺ channels) plus noncompetitive antisympathetic activity distinguishes it from selective IKr blockers (dofetilide, sotalol) and dronedarone. With ~37.3% iodine, it drives distinct toxicity (8.7% thyroid dysfunction vs 0% for sotalol) and serves as a model for drug-induced organ injury. USP purity: NLT 98.5%. Essential for HPLC method validation, AF models (78% recurrence reduction; OR 0.22), and novel IV formulation R&D. Elimination half-life: 35–68 days (parent), 31–110 days (metabolite). Request a quote.

Molecular Formula C25H30ClI2NO3
Molecular Weight 681.8 g/mol
CAS No. 19774-82-4
Cat. No. B1665365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiodarone Hydrochloride
CAS19774-82-4
SynonymsAmiobeta
Amiodarex
Amiodarona
Amiodarone
Amiodarone Hydrochloride
Amiohexal
Aratac
Braxan
Corbionax
Cordarex
Cordarone
Hydrochloride, Amiodarone
Kordaron
L 3428
L-3428
L3428
Ortacrone
Rytmarone
SKF 33134 A
SKF 33134-A
SKF 33134A
Tachydaron
Trangorex
Molecular FormulaC25H30ClI2NO3
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
InChIInChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H
InChIKeyITPDYQOUSLNIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble @ 25 °C (g/100 ml): chloroform 44.51;  methylene chloride 19.20;  methanol 9.98;  ethanol 1.28;  benzene 0.65;  tetrahydrofuran 0.60;  acetonitrile 0.32;  1-octanol 0.30;  ether 0.17;  1-propanol 0.13;  hexane 0.03;  petroleum ether 0.001;  sparingly soluble in iso- propanol;  slightly soluble in acetone, dioxane, and carbon tetrachloride
In water, 700 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amiodarone Hydrochloride (CAS 19774-82-4): Reference Standard, Physicochemical Data, and Regulatory Monograph Specifications


Amiodarone Hydrochloride (CAS 19774-82-4) is a Vaughan Williams Class III antiarrhythmic agent, though it exhibits electrophysiological properties across all four Vaughan Williams classes [1]. As an active pharmaceutical ingredient (API), it is defined in the United States Pharmacopeia (USP) as containing not less than (NLT) 98.5% and not more than (NMT) 101.0% of C₂₅H₂₉I₂NO₃·HCl, calculated on the dried basis [2]. The compound is characterized by a molecular weight of 681.77 g/mol, contains approximately 37.3% iodine by weight, and is a white or almost white crystalline powder that is very slightly soluble in water but freely soluble in methylene chloride and methanol .

Why Amiodarone Hydrochloride (CAS 19774-82-4) Cannot Be Interchanged with Dronedarone or Sotalol: A Procurement and Scientific Selection Primer


Within the Class III antiarrhythmic category, compounds differ profoundly in their molecular pharmacology and resulting clinical risk-benefit profiles, making therapeutic substitution inappropriate and scientifically unvalidated. Amiodarone exhibits a unique mixed ion channel blockade (sodium, calcium, and multiple potassium channels) and noncompetitive antisympathetic activity, contrasting sharply with the selective IKr blockade of dofetilide and sotalol, or the modified benzofuran structure of dronedarone which was specifically designed to reduce tissue accumulation and toxicity at the cost of reduced efficacy [1]. Furthermore, amiodarone's extensive tissue distribution, exceptionally long elimination half-life (35-68 days for the parent compound, extending to 31-110 days for its active metabolite desethylamiodarone), and the requirement for careful monitoring of pulmonary, hepatic, and thyroid function are pharmacokinetic and safety features not shared by its structural analogs [2]. These fundamental differences invalidate any assumption of interchangeability and underscore the necessity for precise compound selection based on specific, quantifiable performance metrics.

Amiodarone Hydrochloride vs. Comparators: Direct Head-to-Head, Cross-Study, and Class-Level Quantitative Differentiation Evidence for Procurement Decision Support


Superior AF Recurrence Reduction vs. Dronedarone: Direct Head-to-Head Evidence from the DIONYSOS Randomized Controlled Trial

In a randomized, double-blind, head-to-head study (DIONYSOS), amiodarone demonstrated significantly superior efficacy in preventing atrial fibrillation (AF) recurrence compared to dronedarone over 12 months [1]. The primary composite endpoint (AF recurrence or premature drug discontinuation) was reached by 58.8% of patients on amiodarone versus 75.1% on dronedarone (Hazard Ratio [HR] 1.59; 95% Confidence Interval [CI] 1.28-1.98; P < 0.0001). This difference was primarily driven by a significantly lower rate of AF recurrence in the amiodarone group (42.0%) compared to the dronedarone group (63.5%). This direct comparative evidence establishes amiodarone as the more efficacious choice for maintaining sinus rhythm.

Atrial Fibrillation Comparative Efficacy Antiarrhythmic Drugs

Highest Efficacy for Sinus Rhythm Maintenance: Network Meta-Analysis vs. Dronedarone, Sotalol, Flecainide, and Propafenone

A mixed treatment comparison (network meta-analysis) incorporating data from 39 randomized controlled trials identified amiodarone as the most effective antiarrhythmic drug for maintaining sinus rhythm in patients with atrial fibrillation [1]. Compared to placebo, amiodarone reduced the odds of AF recurrence by 78% (Odds Ratio [OR] 0.22, 95% CI 0.16-0.29), an effect size larger than any other comparator evaluated, including dronedarone, sotalol, flecainide, and propafenone. This class-leading efficacy is a key differentiator for scientific and clinical selection.

Atrial Fibrillation Network Meta-Analysis Antiarrhythmic Drugs

Comparative Safety Profile: Quantified Risk of Thyroid Dysfunction vs. Sotalol and Propafenone

While amiodarone offers superior efficacy, its safety profile must be carefully considered. A comparative study of 420 patients undergoing radiofrequency catheter ablation for AF quantified the differential risk of thyroid dysfunction, a well-known amiodarone-specific adverse effect [1]. Thyroid dysfunction was observed in 8.7% (18 of 206) of patients treated with amiodarone, compared to 0.0% (0 of 137) with sotalol (P < 0.001) and 0.0% (0 of 49) with propafenone (P = 0.066). This demonstrates a statistically significant and clinically meaningful increase in thyroid adverse events specifically attributable to amiodarone.

Drug Safety Amiodarone Toxicity Thyroid Dysfunction

Acute IV Cardioversion: Limited Efficacy for AF Conversion vs. Dofetilide

For acute pharmacological conversion of atrial fibrillation or flutter, the efficacy of intravenous amiodarone is limited. In a multi-center, randomized, double-blind trial, IV amiodarone (5 mg/kg) converted only 4% of patients to sinus rhythm within 3 hours, a rate identical to placebo [1]. In contrast, IV dofetilide (8 mcg/kg) converted 35% of patients (P<0.001 vs. placebo). This highlights that amiodarone's primary IV role is not rapid rhythm conversion but rather rate control and stabilization.

Intravenous Amiodarone Atrial Fibrillation Cardioversion

Excipient-Mediated Hypotension: A Quantified Formulation-Specific Risk of Intravenous Amiodarone

The clinical utility of intravenous amiodarone is significantly impacted by the excipients required for its formulation. Standard IV amiodarone (Cordarone IV) contains polysorbate 80 and benzyl alcohol, which are directly linked to a high incidence of hypotension. In clinical trials, treatment-emergent, drug-related hypotension was reported in 16% (288 of 1,836) of patients [1]. Comparative animal studies demonstrate that an aqueous formulation (Amio-Aqueous) lacking these vasoactive excipients did not cause a significant decrease in blood pressure, whereas Cordarone IV caused significant hypotension at all doses from 3 to 20 mg/kg (P<0.05 to P<0.001) and decreased myocardial contractility by 25-29% at 5-10 mg/kg [2].

IV Amiodarone Hypotension Polysorbate 80

Extreme Lipophilicity and Active Metabolite PK: Class-Defining Pharmacokinetic Properties

Amiodarone's pharmacokinetic profile is a key differentiator, characterized by extreme lipophilicity (logP 9.282) and a very long elimination half-life driven by extensive tissue distribution [1]. A defining feature is its active metabolite, desethylamiodarone (DEA). At steady state, the serum elimination half-life for amiodarone is 35-68 days, and for DEA is 31-110 days [2]. This contrasts sharply with other Class III agents like sotalol (t½ ~12 hours) and dofetilide (t½ ~10 hours), which are primarily renally excreted and have no active metabolites. The presence and long half-life of DEA, along with the accumulation of iodine-containing metabolites (NANDAI fraction), underpins both the prolonged antiarrhythmic effect and the slow resolution of adverse effects after drug discontinuation.

Pharmacokinetics Amiodarone Desethylamiodarone

Amiodarone Hydrochloride (CAS 19774-82-4) in Research and Industry: Evidence-Backed Application Scenarios for Procurement and Study Design


Reference Standard for Analytical Method Development and Quality Control

Procurement of USP or EP reference standard-grade Amiodarone Hydrochloride is essential for analytical laboratories developing or validating methods for drug substance and drug product testing. The USP monograph provides a precise HPLC method with defined system suitability requirements (e.g., column efficiency NLT 1000 theoretical plates, tailing factor NMT 2.0) for assay and impurity quantification [1]. This material is used as a primary calibrator in stability-indicating HPLC methods, such as those described for the quantification of seven known impurities in the drug substance [2].

In Vivo Efficacy Studies in Atrial Fibrillation and Post-Operative Arrhythmia Models

For investigators designing animal models of atrial fibrillation or post-cardiac surgery arrhythmias, Amiodarone Hydrochloride serves as a positive control or comparative agent. Its well-characterized efficacy profile, demonstrated by a 78% reduction in the odds of AF recurrence in human studies (OR 0.22 vs. placebo), provides a robust benchmark [3]. Preclinical pharmacokinetic studies in rats, showing dose-dependent elimination half-lives of 15 to 105 hours, can be used to inform dosing regimens in experimental models [4].

Formulation Development of Safer Intravenous Antiarrhythmics

The development of novel IV formulations of Amiodarone Hydrochloride is a key area of industrial research, driven by the need to mitigate excipient-mediated toxicity. Data showing that polysorbate 80 and benzyl alcohol in the standard formulation (Cordarone IV) cause significant hypotension and negative inotropy, while an aqueous formulation (Amio-Aqueous) is hemodynamically neutral, provide a clear rationale for this line of investigation [5]. Research programs focusing on nanoparticle or liposomal encapsulation of amiodarone aim to replicate these hemodynamic benefits while maintaining or improving antiarrhythmic efficacy.

Toxicology and Drug Safety Research on Iodine-Mediated Organ Toxicity

Amiodarone's unique and well-quantified toxicity profile makes it a key model compound for studying drug-induced organ injury. The quantified risk of thyroid dysfunction (8.7% incidence in a specific cohort, vs. 0% for sotalol) and the known risk of pulmonary fibrosis and hepatotoxicity are directly linked to its iodine content and extreme tissue accumulation [6]. Researchers investigating the mechanisms of drug-induced phospholipidosis, thyroid pathophysiology, or pulmonary fibrosis utilize amiodarone as a reliable chemical tool to induce and study these conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amiodarone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.